9-Methyldodecanoic acid
Description
Overview of Branched-Chain Fatty Acids (BCFAs) in Biological Systems
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov Unlike their straight-chain counterparts, the presence of these branches introduces structural variations that significantly influence their physical and biological properties. BCFAs are commonly saturated and are categorized primarily into iso and anteiso structures. The iso form has a methyl branch on the penultimate carbon (n-1), while the anteiso form has a branch on the antepenultimate carbon (n-2). nih.gov
BCFAs are integral components of lipids in a wide array of organisms, from bacteria to mammals. nih.govgerli.com In bacteria, they are major constituents of cell membranes, where they play a crucial role in regulating membrane fluidity and permeability, which is vital for survival in diverse environmental conditions. dellait.comnih.gov The synthesis in bacteria often utilizes branched-chain amino acids like leucine, isoleucine, and valine as primers. nih.govnih.govplos.org
In eukaryotes, BCFAs are also significant. For instance, the nematode Caenorhabditis elegans requires the de novo synthesis of specific monomethyl BCFAs for proper growth and development. nih.govplos.org In mammals, including humans, BCFAs are obtained through dietary sources, particularly ruminant products like dairy and meat, and are also produced by gut microbiota. nih.govdellait.comacs.org They have been identified in various human tissues and fluids, such as the vernix caseosa (the waxy coating on newborn skin), adipose tissue, saliva, and human milk, indicating their widespread distribution and diverse biological roles. nih.govchemfont.caresearchgate.netnottingham.ac.uk
Significance of Methyl-Branched Fatty Acids in Academic Contexts
Academic and scientific interest in methyl-branched fatty acids has grown substantially, particularly since the late 20th and early 21st centuries. dellait.com This research has illuminated their unique structural features and multifaceted physiological functions. A key area of investigation is their effect on the structure and dynamics of lipid bilayers. The methyl branch creates a kink in the fatty acid chain, which disrupts lipid packing, thereby reducing membrane thickness and increasing fluidity. nih.gov This modulation of membrane properties is fundamental to cellular processes such as signaling and transport.
Beyond their structural role in membranes, methyl-branched fatty acids are recognized for their diverse bioactivities. acs.org Studies have revealed their involvement in metabolic pathways, immune modulation, and cellular signaling. dellait.com For example, certain BCFAs have demonstrated anti-inflammatory and anti-cancer properties in cell line studies. gerli.comacs.org Their presence and concentration can also serve as biomarkers for metabolic status and have been linked to conditions like metabolic syndrome. nih.gov The essential role of monomethyl BCFAs in the development of organisms like C. elegans further underscores their importance in eukaryotic biology and provides a model for studying their function. nih.govplos.org
Historical Perspectives on 9-Methyldodecanoic Acid Research Trajectories
The study of this compound is situated within the expanding field of lipidomics and the increased focus on BCFAs. While specific historical milestones detailing its initial discovery are not extensively documented, its identification is linked to advancements in analytical chemistry that enabled the detection and characterization of complex lipids. This compound is classified as a medium-chain fatty acid, specifically a branched fatty acid with a methyl group at the ninth carbon position. chemfont.canih.gov
Early research on BCFAs primarily focused on those prevalent in bacteria, with foundational work in the 1960s establishing their presence and biosynthesis in species like Bacillus subtilis. gerli.comresearchgate.net The investigation of more specific and less abundant BCFAs like this compound came later. It has been identified as a component of the lipid A in the lipopolysaccharides of the plant pathogen Xanthomonas sinensis, where iso-branched fatty acids are predominant. asm.org
In recent decades, with the rise of metabolomics, this compound has been detected in human samples, including saliva and apocrine sweat secretions. researchgate.netnottingham.ac.uksci-hub.se These findings suggest it is a naturally occurring metabolite in humans, though its precise origin—whether from endogenous synthesis, diet, or microbial activity—and its specific physiological functions remain areas for ongoing research. The formal assignment of a CAS number (223611-75-4) marks its official recognition in chemical literature, facilitating its study in various scientific disciplines. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
This table summarizes the key computed chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₃H₂₆O₂ | nih.gov |
| Molecular Weight | 214.34 g/mol | nih.gov |
| CAS Number | 223611-75-4 | nih.gov |
| Canonical SMILES | CCCC(C)CCCCCCCC(=O)O | nih.gov |
| InChI Key | NQWYEPPIHUGBHF-UHFFFAOYSA-N | nih.gov |
| Classification | Medium-chain fatty acid, Branched fatty acid | chemfont.canih.gov |
| logP | 5.28 | chemfont.ca |
| Water Solubility | 0.0039 g/L (Predicted) | chemfont.ca |
| pKa (Strongest Acidic) | 4.72 (Predicted) | chemfont.ca |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
9-methyldodecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-9-12(2)10-7-5-4-6-8-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
InChI Key |
NQWYEPPIHUGBHF-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCCCCC(=O)O |
Canonical SMILES |
CCCC(C)CCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 9 Methyldodecanoic Acid
Isolation from Microbial Sources
Microorganisms, particularly bacteria, are significant producers of branched-chain fatty acids, which play a crucial role in maintaining cell membrane integrity.
9-Methyldodecanoic acid has been identified as a component of the fatty acid methyl ester (FAME) profiles of marine bacteria. In a study analyzing bacterial diversity off the southwest coast of India, this compound was detected exclusively in bacterial isolates from samples collected in the Trivandrum region. The broader study identified several bacterial classes in the coastal waters, including Bacilli, Alphaproteobacteria, Betaproteobacteria, Gammaproteobacteria, and Actinobacteria, although the specific species that produce this compound were not singled out. mdpi.comgoogle.com
Additionally, odd and branched-chain fatty acids (OBCFAs), including isomers of tridecanoic acid like this compound, are known to be synthesized by ruminal bacteria. google.com Their presence in the milk of dairy goats is attributed to this microbial activity within the rumen. google.com
Table 1: Bacterial Sources of this compound
| Microbial Source Category | Specific Finding | Location/Context |
|---|---|---|
| Marine Bacteria | Detected in FAME profiles of bacterial isolates. | Coastal waters of Trivandrum, India. mdpi.comgoogle.com |
| Ruminal Bacteria | Synthesized by bacteria in the rumen of goats. | Terrestrial (Animal gut microbiome). google.com |
While some fatty acids found in human secretions are attributed to the metabolic action of yeast on the skin surface, current scientific literature does not prominently report the direct isolation or detection of this compound from fungal or yeast species like Candida albicans. nottingham.ac.uknottingham.ac.uk
Bacterial Genera and Species Identification
Presence in Environmental Samples and Biota
The distribution of this compound extends from marine ecosystems to terrestrial organisms, highlighting its role in diverse biological systems.
The primary documented presence of this compound in aquatic environments is linked to marine bacteria. As detailed in a study of bacterial diversity along the Indian coast, this fatty acid was a constituent of bacteria isolated from marine water samples, specifically those from the Trivandrum coast. mdpi.comgoogle.com
In terrestrial environments, this compound has been identified in mammalian products originating from microbial synthesis. It has been detected in the milk of dairy goats, where its presence is linked to the de novo synthesis of branched-chain fatty acids by bacteria in the rumen. google.com The compound has also been identified as a metabolite in human apocrine sweat secretions. scribd.comrsc.org
Table 2: Environmental and Biotic Occurrence of this compound
| Environment/Biota | Specific Context of Detection | Implied Origin |
|---|---|---|
| Marine Ecosystem | Found in bacterial isolates from coastal seawater. | Microbial Synthesis. mdpi.comgoogle.com |
| Terrestrial Biota | Detected in the milk of dairy goats. | Synthesis by ruminal bacteria. google.com |
| Terrestrial Biota | Identified in human apocrine sweat secretions. | Human/Microbial Metabolism. scribd.comrsc.org |
Aquatic and Marine Ecosystems (e.g., bacterial diversity in coastal regions)
Context within Organismal Lipidomes
This compound is classified as a branched-chain fatty acid (BCFA). nottingham.ac.ukresearchgate.net In bacteria, BCFAs are fundamental components of the cell membrane's phospholipids. asm.orgmdpi.com They serve a function analogous to that of unsaturated fatty acids in other organisms: regulating membrane fluidity. acs.orgmdpi.com
The methyl branch in the acyl chain disrupts the orderly, tight packing of the fatty acids in the lipid bilayer. mdpi.commdpi.com This disruption increases the space between acyl chains, which in turn enhances the fluidity of the membrane and lowers its gel-to-liquid crystalline phase transition temperature. acs.orgmdpi.com This adaptation is crucial for bacteria to maintain optimal membrane function and integrity when faced with environmental stresses such as low temperatures. Many bacterial species, including those in the genera Bacillus and Staphylococcus, rely on the synthesis of BCFAs to modulate their membrane characteristics in response to changing environmental conditions. asm.orgmdpi.com
Biosynthetic and Metabolic Pathways of 9 Methyldodecanoic Acid
General Mechanisms of Branched-Chain Fatty Acid Biosynthesis
The synthesis of branched-chain fatty acids is a variation of the general fatty acid synthesis pathway, primarily differing in the initial substrate used to prime the synthesis.
Involvement of Fatty Acid Synthase (FAS) Systems (e.g., FAS-II)
The biosynthesis of fatty acids in most bacteria is carried out by the type II fatty acid synthase (FAS-II) system, a collection of individual, monofunctional enzymes. cdnsciencepub.comannualreviews.org This system is responsible for the initiation and elongation of acyl chains. cdnsciencepub.com The core set of enzymes in the FAS-II pathway includes those for the condensation, reduction, dehydration, and second reduction steps that iteratively add two-carbon units to the growing fatty acid chain. annualreviews.orgresearchgate.net In contrast, mammals and fungi utilize a type I FAS system, which consists of large, multifunctional polypeptides. annualreviews.org
Initiator Substrate Specificity and Chain Elongation Cycles
A key determinant in the synthesis of branched-chain fatty acids is the specificity of the initiating enzyme, β-ketoacyl-ACP synthase III (FabH). nih.gov While many bacteria, like E. coli, primarily use acetyl-CoA to produce straight-chain fatty acids, others can utilize branched-chain acyl-CoA primers. researchgate.netnih.gov These primers are typically derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. wikipedia.org
For example, the catabolism of these amino acids produces branched-chain α-keto acids, which are then decarboxylated to form primers like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. wikipedia.org The specificity of the FabH enzyme for these branched primers over acetyl-CoA is a critical factor in determining the type of fatty acids a bacterium produces. nih.gov Once initiated, the elongation of the branched-chain fatty acid proceeds through the standard FAS-II cycle, with malonyl-CoA serving as the two-carbon donor in each successive elongation step. wikipedia.org
Proposed Biosynthetic Routes Specific to 9-Methyldodecanoic Acid
The specific pathway for the de novo synthesis of this compound is not as well-defined as those for more common BCFAs. However, based on known biochemical reactions, several routes can be proposed.
Enzymatic Methylation Reactions and Methyltransferase Activity
One potential pathway for the formation of this compound involves the action of a methyltransferase enzyme. Most biological methylation reactions utilize S-adenosylmethionine (SAM) as the methyl donor. acs.org While many methyltransferases act on small molecules, some are involved in the modification of larger structures like fatty acids. For instance, the formation of tuberculostearic acid involves the methylation of an oleic acid precursor. acs.org A similar mechanism could potentially introduce a methyl group onto a dodecanoic acid precursor at the C9 position. This would require a specific methyltransferase capable of recognizing and acting on a fatty acid or acyl-ACP substrate of the appropriate chain length.
Role of Desaturases and Elongases in Related Fatty Acid Synthesis
Fatty acid desaturases and elongases are key enzymes in modifying fatty acid chains. frontiersin.orgnih.gov Desaturases introduce double bonds into acyl chains, while elongases extend the carbon chain. gsartor.orgcsic.es In the context of this compound synthesis, these enzymes could be involved in generating the necessary precursors. For example, a shorter fatty acid could be elongated to a 12-carbon chain by an elongase. A desaturase could then introduce a double bond at a specific position, which might be a prerequisite for a subsequent methylation or other modification reaction that establishes the methyl branch at the C9 position. The concerted action of these enzymes is crucial for producing the diverse array of fatty acids found in nature. csic.es
Degradation and Catabolic Pathways
The degradation of branched-chain fatty acids generally proceeds through β-oxidation, similar to straight-chain fatty acids. nih.govresearchgate.netnih.gov This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. libretexts.org However, the presence of a methyl branch can interfere with this process.
For a compound like this compound, the initial cycles of β-oxidation would proceed normally until the branch point is reached. The methyl group at the β-position (relative to the carboxyl group during a cycle of degradation) can block the action of the acyl-CoA dehydrogenase, one of the key enzymes in β-oxidation. nih.govresearchgate.net To overcome this, alternative pathways such as α-oxidation may be employed. ditki.commdpi.com In α-oxidation, a single carbon is removed from the carboxyl end, shifting the position of the methyl group and allowing β-oxidation to resume. The final products of BCFA degradation are typically acetyl-CoA and, in the case of odd-numbered branch positions, propionyl-CoA. ditki.com
Beta-Oxidation of Branched-Chain Fatty Acids
The degradation of this compound begins with standard beta-oxidation cycles in the mitochondria, but this process is halted by the methyl group, requiring an alternative pathway known as alpha-oxidation to proceed. wikipedia.orgigntu.ac.in
Standard beta-oxidation is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. asm.org The pathway consists of a repeating sequence of four reactions: oxidation, hydration, oxidation, and thiolysis. libretexts.org This cycle repeats, shortening the fatty acid chain by two carbons with each iteration. libretexts.org
For this compound, a 13-carbon fatty acid, the initial steps proceed as follows:
Activation : In the cytosol, this compound is activated by the attachment of Coenzyme A (CoA) to form 9-methyldodecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. nepjol.info
Mitochondrial Transport : The activated acyl-CoA is transported into the mitochondrial matrix. aocs.org
Initial Beta-Oxidation Cycles : 9-methyldodecanoyl-CoA undergoes three successful cycles of beta-oxidation. Each cycle removes a two-carbon unit as acetyl-CoA.
After the first cycle, the chain is shortened to 7-methylundecanoyl-CoA (C11).
After the second cycle, it becomes 5-methylnonanoyl-CoA (C9).
After the third cycle, the resulting molecule is 3-methylheptanoyl-CoA (C7).
At this stage, the methyl group is located at the beta-carbon (C-3) position. The presence of this methyl group physically blocks the third enzyme of the beta-oxidation cycle, β-hydroxyacyl-CoA dehydrogenase, preventing further degradation through this pathway. nepjol.infopnas.org
To bypass this metabolic block, the intermediate is shunted to the peroxisome to undergo alpha-oxidation. wikipedia.orglibretexts.org Alpha-oxidation is a process that shortens the fatty acid chain by one carbon atom from the carboxyl end. wikipedia.orgnih.gov
The steps of alpha-oxidation for 3-methylheptanoyl-CoA are:
Hydroxylation : The peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX) adds a hydroxyl group to the alpha-carbon (C-2), forming 2-hydroxy-3-methylheptanoyl-CoA. libretexts.orgnih.gov
Cleavage : A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (2-HPCL), cleaves the bond between the first and second carbons. pnas.orgnih.gov This reaction releases formyl-CoA (which is later converted to CO2) and a 2-methyl-branched aldehyde, 2-methylhexanal (B3058890). pnas.orgnih.gov
Dehydrogenation : The 2-methylhexanal is then oxidized by an aldehyde dehydrogenase to form 2-methylhexanoic acid. pnas.orgnih.gov
This newly formed 2-methylhexanoic acid can be activated to 2-methylhexanoyl-CoA and re-enter the beta-oxidation pathway. wikipedia.org Because the methyl group is now on the alpha-carbon (C-2), beta-oxidation can proceed. The final thiolysis step of the modified fatty acid yields both acetyl-CoA and propionyl-CoA, a three-carbon acyl-CoA unit. wikipedia.orgnih.gov Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. nih.gov
| Stage | Process | Location | Key Intermediate(s) | End Product(s) of Stage |
|---|---|---|---|---|
| 1 | Initial Beta-Oxidation | Mitochondria | 9-Methyldodecanoyl-CoA | 3 Acetyl-CoA + 3-Methylheptanoyl-CoA |
| 2 | Alpha-Oxidation | Peroxisome | 3-Methylheptanoyl-CoA | Formyl-CoA + 2-Methylhexanoic Acid |
| 3 | Final Beta-Oxidation | Mitochondria | 2-Methylhexanoyl-CoA | 2 Acetyl-CoA + 1 Propionyl-CoA |
Enzymes and Regulatory Mechanisms in this compound Catabolism
The catabolism of this compound is a highly regulated process involving a specific set of enzymes. The coordination between mitochondrial and peroxisomal pathways is controlled at multiple levels, including enzyme expression and allosteric regulation, to meet the cell's energy demands. aocs.orglibretexts.orgnih.gov
Key Enzymes
The breakdown of this compound requires enzymes from both the standard beta-oxidation pathway and the specialized alpha-oxidation pathway.
| Enzyme | Function | Pathway | Location |
|---|---|---|---|
| Acyl-CoA Synthetase | Activates fatty acid by adding Coenzyme A. nepjol.info | Beta- & Alpha-Oxidation | Cytosol / Outer Mitochondrial Membrane |
| Acyl-CoA Dehydrogenase | Introduces a double bond in the first oxidation step. aocs.orgwikipedia.org | Beta-Oxidation | Mitochondria |
| Enoyl-CoA Hydratase | Adds water across the double bond (hydration). aocs.org | Beta-Oxidation | Mitochondria |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group in the second oxidation step. aocs.org | Beta-Oxidation | Mitochondria |
| Ketoacyl-CoA Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA (thiolysis). aocs.org | Beta-Oxidation | Mitochondria |
| Phytanoyl-CoA Hydroxylase (PAHX) | Hydroxylates the alpha-carbon of 3-methyl-branched fatty acids. libretexts.orgnih.gov | Alpha-Oxidation | Peroxisome |
| 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) | Cleaves the C1-C2 bond to release formyl-CoA. pnas.orgnih.gov | Alpha-Oxidation | Peroxisome |
| Aldehyde Dehydrogenase | Oxidizes the resulting aldehyde to a carboxylic acid. wikipedia.orgpnas.org | Alpha-Oxidation | Peroxisome / Endoplasmic Reticulum |
Regulatory Mechanisms
The regulation of fatty acid oxidation ensures that fatty acid breakdown is active when energy is needed and suppressed when energy is abundant or when the cell is synthesizing fatty acids.
Transcriptional Regulation : The expression of genes encoding peroxisomal oxidation enzymes is controlled by transcription factors known as peroxisome proliferator-activated receptors (PPARs), particularly PPARα. libretexts.org When fatty acids (including branched-chain variants) are present, they can act as ligands, binding to PPARs. This activation leads to increased transcription of enzymes needed for their own breakdown, including those for alpha-oxidation. libretexts.org In bacteria, a different set of regulators, including FadR and LiuR, control the genes for fatty acid and branched-chain amino acid degradation. asm.orgresearchgate.net
Allosteric Regulation : The rate of beta-oxidation is sensitive to the energy status of the cell. High ratios of NADH/NAD+ and acetyl-CoA/CoA, which signal high energy levels, allosterically inhibit the enzymes 3-hydroxyacyl-CoA dehydrogenase and ketoacyl-CoA thiolase, respectively. libretexts.orglibretexts.org
Substrate-Level Control : A key point of regulation is controlling the entry of fatty acids into the mitochondria. Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1). aocs.org CPT1 is the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria. aocs.org This mechanism prevents a futile cycle where fatty acids are simultaneously synthesized in the cytosol and degraded in the mitochondria. aocs.org When glucose levels are high and fatty acid synthesis is active, malonyl-CoA levels rise, shutting down beta-oxidation. Conversely, during fasting or increased energy demand, malonyl-CoA levels fall, allowing fatty acid oxidation to proceed. aocs.orgwikipedia.org
Enzymatic and Chemical Synthesis Approaches for 9 Methyldodecanoic Acid and Its Analogues
Chemoenzymatic and Biocatalytic Synthesis Strategies
Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes for the synthesis of complex organic molecules like 9-methyldodecanoic acid. These strategies harness the catalytic power of enzymes to perform specific chemical transformations.
Enzyme-Mediated Fatty Acid Modification and Transformation
Enzymes, particularly lipases, are widely used for the modification and transformation of fatty acids. mdpi.com Lipases can catalyze esterification reactions, and while they have been successfully used with linear fatty acids and branched alcohols, the esterification of branched acids can be more challenging. mdpi.com For instance, the synthesis of certain branched-chain esters requires high concentrations of lipase (B570770) and extended reaction times for modest conversions. mdpi.com However, modifying the structure of the branched acid, such as using a methyl branch instead of an ethyl branch, can significantly improve the efficiency of the biocatalytic synthesis. mdpi.com
Cytochrome P450 enzymes are another class of biocatalysts capable of modifying fatty acids through hydroxylation at various positions, including terminal, in-chain, and carboxylate-terminal locations. researchgate.net This demonstrates the potential for enzymatic systems to introduce functional groups to fatty acid backbones, a key step that could be adapted for the synthesis of branched structures.
Dynamic combinatorial chemistry, mediated by enzymes, has been used to synthesize large-ring cyclodextrins, showcasing the ability of enzymes to direct the formation of specific complex molecules from a mixture of interconverting species. nih.gov This principle could potentially be applied to the synthesis of specific branched-chain fatty acids.
Development of Novel Biocatalysts for Branched-Chain Fatty Acid Production
The discovery and engineering of novel biocatalysts are crucial for enhancing the production of BCFAs. db-thueringen.de The classical approach to biocatalyst discovery involves screening for enzymes that can convert a specific reactant. db-thueringen.de Modern approaches are increasingly inspired by biosynthetic pathways to find enzymes for challenging chemical reactions. db-thueringen.de
The fatty acid synthase (FASN) system, which is typically responsible for producing straight-chain fatty acids, can exhibit promiscuity and use methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.gov The enzyme ECHDC1 has been identified as a key modulator that limits the synthesis of methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.gov Understanding and manipulating such regulatory mechanisms is a promising avenue for developing biocatalysts for targeted BCFA production.
Total Chemical Synthesis Methodologies
Total chemical synthesis provides a versatile and well-established platform for constructing branched-chain carboxylic acids with precise control over their molecular architecture. wikipedia.org
Established Synthetic Routes for Branched-Chain Carboxylic Acids
Several general methods are available for the synthesis of carboxylic acids, which can be adapted for branched-chain variants. These include the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles and esters, and the carboxylation of Grignard reagents. numberanalytics.com The oxidation of alkyl groups on a benzene (B151609) ring is another route, although it is less selective for simple alkanes. wikipedia.org
For the specific synthesis of branched-chain fatty acids, multi-step procedures are often employed. nih.gov Racemic forms of various methyl-branched fatty acids, including 10-methyldodecanoic acid, have been synthesized. researchgate.net One reported synthesis of a monoglyceride containing 10-methyldodecanoic acid involved a Steglich esterification, where the fatty acid was reacted with a diol in the presence of DCC and DMAP. rsc.orgsemanticscholar.org
A common strategy for assembling the carbon backbone of BCFAs involves the coupling of smaller building blocks. For example, the synthesis of (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid utilized a combination of alkyne-bromide coupling and the Wittig reaction to construct the dienoic acid structure. researchgate.net
Stereoselective Synthesis of Chiral Methyl-Branched Fatty Acids
The synthesis of specific stereoisomers of methyl-branched fatty acids is critical, as different enantiomers can have distinct biological properties. tandfonline.com Asymmetric synthesis techniques are employed to achieve high stereochemical control.
One approach involves the use of chiral catalysts. For example, enantioselective reduction of an α,β-unsaturated carboxylate has been accomplished using sodium borohydride (B1222165) with a chiral cobalt complex. rsc.org Phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide has been shown to produce β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org
Biological Roles and Molecular Mechanisms in Non Human Systems
Functions in Microbial Physiology and Adaptation
The composition of fatty acids within the cell membrane is crucial for maintaining its fluidity and integrity, allowing organisms to adapt to environmental changes such as temperature shifts. In fungi like Candida albicans, the ratio of saturated to unsaturated fatty acids is tightly regulated to ensure membrane function. nih.gov Enzymes such as Δ9 desaturases introduce double bonds into fatty acid chains, increasing fluidity. nih.govnih.gov While it is a well-established principle that the incorporation of various fatty acids, including branched-chain and unsaturated types, modulates membrane properties, specific research detailing the direct role of 9-methyldodecanoic acid in the membrane dynamics of Candida albicans is not extensively documented in the available literature. However, the presence of diverse fatty acids is known to be critical for the survival of pathogenic fungi, and alterations in membrane lipid composition can affect susceptibility to antifungal agents. plos.orgresearchgate.net
The fatty acid composition of a bacterial cell is highly conserved under standardized culture conditions, making the analysis of cellular fatty acids a valuable tool for bacterial identification and classification. nio.res.inresearchgate.net The presence and relative abundance of specific fatty acids, including branched-chain variants like this compound, serve as reliable chemotaxonomic markers. nio.res.in This compound has been identified as a component of the cellular lipids in several bacterial species, aiding in their differentiation. For instance, it is a known constituent of Stenotrophomonas maltophilia (formerly Pseudomonas maltophilia). hmdb.caasm.org Its detection can help distinguish between different genera and species of bacteria. nio.res.inresearchgate.net
Table 1: Occurrence of this compound as a Chemotaxonomic Marker in Bacteria
| Bacterial Species | Finding | Reference(s) |
| Stenotrophomonas maltophilia (formerly Pseudomonas maltophilia) | Identified as a cellular fatty acid and a component of its lipopolysaccharide. | hmdb.caasm.orginfezmed.it |
| Xanthomonas sinensis | Detected as a component of the lipopolysaccharide. | asm.org |
| Various marine isolates (Southwest coast of India) | Found in certain bacterial isolates from Trivandrum samples, serving as a potential signature fatty acid for that location. | nio.res.innih.gov |
This compound is a structural component of the lipopolysaccharide (LPS) layer in certain Gram-negative bacteria, such as Stenotrophomonas maltophilia. infezmed.itasm.org The LPS, a major component of the outer membrane, is a primary interface between the bacterium and its environment, playing a critical role in host-microbe interactions. The lipid A portion of LPS is particularly important for interactions with the host immune system. The lipid fraction of S. maltophilia LPS contains unusual fatty acids, including this compound and its hydroxylated derivatives (2-hydroxy-9-methyldecanoic acid and 3-hydroxy-9-methyldecanoic acid). asm.orginfezmed.it The presence of these unique branched-chain fatty acids in the LPS structure contributes to the distinctive surface properties of the bacterium and may influence how it is recognized by host immune systems. infezmed.it
Role as Chemotaxonomic Markers in Bacterial Identification and Classification
Intercellular Signaling and Regulatory Roles in Microbial Communities
Microbial communities utilize small, diffusible molecules for cell-to-cell communication in a process known as quorum sensing. tandfonline.com One important class of these signaling molecules is the Diffusible Signal Factor (DSF) family, which consists of unsaturated and often methylated fatty acids. tandfonline.comwiley.com While the most characterized DSF is cis-11-methyl-2-dodecenoic acid, produced by Xanthomonas campestris, a variety of structurally related molecules have been identified in other bacteria. wiley.commdpi.com These fatty acid signals regulate diverse functions, including virulence factor production and biofilm formation. wiley.comnih.govnih.gov Although this compound itself has not been identified as a primary DSF-family signal in the provided research, its structure as a methylated medium-chain fatty acid is analogous to known signaling molecules. This structural similarity suggests that related compounds are part of a widespread fatty acid-based signaling language used by bacteria to coordinate group behaviors. tandfonline.commdpi.com
Interactions with Cellular Macromolecules and Enzymatic Systems
The metabolism of fatty acids is carried out by a diverse suite of enzymes, including hydroxylases, desaturases, and elongases, which exhibit specificity for their substrates. nih.govfrontiersin.orgdiva-portal.org Enzymes like cytochrome P450s can hydroxylate long-chain fatty acids, and their substrate specificity is determined by interactions within the enzyme's active site. nih.gov For example, the binding of a fatty acid substrate in a P450 enzyme is stabilized by hydrophobic interactions along the alkyl chain and electrostatic interactions with the terminal carboxylate group. nih.gov The specific shape of the active site channel dictates where the hydroxylation occurs. nih.gov
Similarly, fatty acid desaturases, which introduce double bonds, recognize specific chain lengths and structures. nih.gov The presence of a methyl branch, as in this compound, would influence how the fatty acid fits into the active site of these enzymes, thereby affecting its potential to be metabolized. While general principles of substrate recognition by fatty acid-metabolizing enzymes are well-studied, specific kinetic analyses (e.g., K_m, V_max) detailing the interaction of this compound with these enzymes are not available in the surveyed literature. However, studies on enzymes like P450SPα have shown they can bind various fatty acids, including those with methyl branches like 12-methyltetradecanoic acid, indicating that branched-chain fatty acids are recognized substrates for certain metabolic pathways. researchgate.net
Modulation of Specific Cellular Processes
The influence of branched-chain fatty acids (BCFAs) on cellular processes in model organisms like the nematode Caenorhabditis elegans presents a complex picture, with effects ranging from essential for development to detrimental when in excess. While direct studies on this compound are limited, research on other monomethyl BCFAs (mmBCFAs) provides valuable insights into their potential roles.
Monomethyl BCFAs, specifically the iso-branched fatty acids 13-methyltetradecanoic acid (C15ISO) and 15-methylhexadecanoic acid (C17ISO), are crucial for the growth and development of C. elegans. nih.gov The nematode can synthesize these mmBCFAs de novo, and they are essential for progression beyond the first larval stage. nih.gov Suppression of their biosynthesis leads to developmental arrest, a condition that can be reversed by supplementing their diet with these specific mmBCFAs. nih.gov This highlights a fundamental requirement for certain branched-chain structures in cellular proliferation and differentiation during development. The underlying mechanism involves the regulation of gene expression, where the levels of C15ISO and C17ISO can influence the expression of various genes, suggesting a feedback loop in their biosynthesis. nih.gov
Conversely, a diet overly rich in BCFAs has been shown to have negative consequences for C. elegans. When fed a diet with a high abundance of BCFAs, the nematodes exhibit delayed development, a reduction in brood size, and a shortened lifespan. biorxiv.orgbiorxiv.org The molecular mechanisms implicated in these detrimental effects include the downregulation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, and the upregulation of the stearoyl-CoA desaturase FAT-7. biorxiv.org This shift in metabolism leads to an accumulation of polyunsaturated fatty acids (PUFAs), promoting the formation of enlarged lipid droplets. biorxiv.org
In the context of stress responses, mmBCFAs have been identified as critical for the survival of C. elegans under conditions of elevated dietary glucose. nih.gov This protective role is specific to glucose-induced stress and is not observed with high saturated fatty acid diets. nih.gov The presence of mmBCFAs in cellular membranes is thought to help maintain membrane fluidity and integrity when challenged by high glucose levels. nih.gov
While 11-methyldodecanoic acid (C13iso) is recognized as a component of the lipidome in C. elegans, its specific functions are less well-defined compared to C15ISO and C17ISO. nih.gov The varying effects of different BCFAs underscore the specificity of their biological roles, which are dependent on their concentration and chemical structure.
| Model Organism | Fatty Acid | Observed Effect | Molecular Mechanism |
| Caenorhabditis elegans | C15ISO & C17ISO | Essential for larval development. nih.gov | Regulation of gene expression. nih.gov |
| Caenorhabditis elegans | High BCFA Diet | Delayed development, reduced brood size, shortened lifespan. biorxiv.orgbiorxiv.org | Downregulation of AMPK pathway, upregulation of FAT-7. biorxiv.org |
| Caenorhabditis elegans | mmBCFAs | Increased survival under high glucose stress. nih.gov | Maintenance of membrane fluidity. nih.gov |
Comparative Biological Activities of Branched-Chain Fatty Acids
Antifungal Properties of Structurally Related Hydroxy Fatty Acids
The antifungal activity of fatty acids is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl groups and double bonds. Hydroxy fatty acids (HFAs), which are structurally related to this compound through their aliphatic chain, demonstrate a range of antifungal properties that are highly dependent on these features.
Research has shown that the position of the hydroxyl group on the fatty acid chain is a key determinant of its antifungal efficacy. HFAs with a hydroxyl group located near the center of an 18-carbon chain (at positions C9 to C13) exhibit potent antifungal activity, especially against filamentous fungi. nih.gov In contrast, HFAs with hydroxyl groups at either end of the carbon chain (e.g., C2 or C18) are less active. nih.gov This suggests that the central placement of the polar hydroxyl group is crucial for its interaction with and disruption of fungal cell membranes.
Unsaturation in the fatty acid chain also plays a fundamental role. Unsaturated HFAs are generally more active than their saturated counterparts. nih.gov The presence of double bonds can influence the molecule's shape and its ability to integrate into and disrupt the lipid bilayer of fungal membranes. The antifungal action of these HFAs is thought to be related to their interaction with the fungal membrane, potentially leading to increased permeability and leakage of intracellular components. researchgate.net Interestingly, filamentous fungi appear to be more susceptible to these HFAs than yeasts. nih.gov It has been proposed that this difference in sensitivity may be linked to the lower ergosterol (B1671047) content in the membranes of susceptible fungi. nih.gov
For example, coriolic acid (13-hydroxy-9,11-octadecadienoic acid) and ricinoleic acid (12-hydroxy-9-octadecenoic acid) have demonstrated significant antifungal activity against fungi such as Aspergillus niger and Penicillium roqueforti. nih.gov The minimum inhibitory concentrations (MICs) for these compounds can be quite low, indicating high potency. nih.gov
| Hydroxy Fatty Acid | Fungal Species | Antifungal Activity (MIC) |
| Coriolic Acid | Aspergillus niger | 0.7 g/L nih.gov |
| Coriolic Acid | Penicillium roqueforti | 0.1 g/L nih.gov |
| Ricinoleic Acid | Aspergillus niger | 2.4 g/L nih.gov |
Antibacterial Activities of Methyl-Branched Fatty Acids
Methyl-branched fatty acids, including isomers structurally related to this compound, have been identified as having significant antibacterial properties. Their mechanism of action often involves the inhibition of key enzymes in bacterial fatty acid synthesis (FAS).
A notable example is the activity of 14-methyl-9(Z)-pentadecenoic acid and 15-methyl-9(Z)-hexadecenoic acid, which were isolated from Streptomyces sp. nih.govjmb.or.kr These compounds have been shown to be effective inhibitors of the bacterial enzyme enoyl-ACP reductase (FabI), a critical component of the FAS pathway in many bacteria, including the pathogen Staphylococcus aureus. nih.govjmb.or.kr The inhibition of FabI disrupts the synthesis of fatty acids necessary for building and maintaining bacterial cell membranes, ultimately leading to the inhibition of bacterial growth. nih.govjmb.or.kr
The antibacterial activity of these methyl-branched fatty acids is selective. They show potent activity against Gram-positive bacteria that possess the FabI isoform, such as S. aureus and Staphylococcus epidermidis. jmb.or.kr However, they are not effective against bacteria that have a different isoform of the enzyme, such as FabK found in Streptococcus pneumoniae. nih.govjmb.or.kr This specificity underscores the targeted nature of their antibacterial action.
The minimum inhibitory concentration (MIC) for both 14-methyl-9(Z)-pentadecenoic acid and 15-methyl-9(Z)-hexadecenoic acid against S. aureus has been reported to be 32 µg/mL. jmb.or.kr Their inhibitory concentration (IC50) against S. aureus FabI is in the micromolar range, further confirming their role as potent enzyme inhibitors. nih.govjmb.or.kr While some research suggests that the antibacterial effect of certain methyl-branched fatty acids may also be due to membrane permeabilization, the evidence for FabI inhibition is strong. annualreviews.org
| Methyl-Branched Fatty Acid | Bacterial Species | Antibacterial Activity (MIC) | Target Enzyme |
| 14-methyl-9(Z)-pentadecenoic acid | Staphylococcus aureus | 32 µg/mL jmb.or.kr | FabI nih.govjmb.or.kr |
| 15-methyl-9(Z)-hexadecenoic acid | Staphylococcus aureus | 32 µg/mL jmb.or.kr | FabI nih.govjmb.or.kr |
| 14-methyl-9(Z)-pentadecenoic acid | Staphylococcus epidermidis | 32 µg/mL jmb.or.kr | FabI jmb.or.kr |
| 15-methyl-9(Z)-hexadecenoic acid | Staphylococcus epidermidis | 32 µg/mL jmb.or.kr | FabI jmb.or.kr |
Advanced Analytical Methodologies for Research on 9 Methyldodecanoic Acid
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. nih.gov For fatty acids, which are inherently polar and non-volatile, chemical derivatization is a mandatory prerequisite to analysis. sigmaaldrich.comrestek.com The combination of gas chromatographic separation with mass spectrometric detection allows for both the quantification of 9-methyldodecanoic acid and the confirmation of its structure. nih.govnih.gov
Derivatization Protocols (e.g., Fatty Acid Methyl Ester (FAME) analysis)
To make fatty acids amenable to GC analysis, their polar carboxyl groups must be converted into more volatile and less polar non-polar esters. sigmaaldrich.comnih.gov This process reduces the compound's polarity and increases its thermal stability, allowing it to travel through the GC column without degradation. restek.com
The most common derivatization method is the conversion of fatty acids into Fatty Acid Methyl Esters (FAMEs) . nih.govshimadzu.com A typical protocol involves the following steps:
Hydrolysis/Saponification: If the fatty acid is part of a larger lipid structure (like a triglyceride or phospholipid), it must first be liberated through hydrolysis, often using a base like sodium hydroxide (B78521) or potassium hydroxide in methanol. This saponification process creates fatty acid salts.
Esterification: The free fatty acids are then converted to FAMEs. This is commonly achieved by acid-catalyzed esterification, using reagents like boron trifluoride (BF₃) in methanol, or by using an acidic solution like 5% aqueous sulfuric acid in methanol. jppres.com
Extraction: The resulting FAMEs are non-polar and can be extracted from the aqueous reaction mixture into an organic solvent such as hexane (B92381) or isooctane. nih.govnih.gov
Analysis: The solvent containing the FAMEs is then concentrated and injected into the GC-MS system. avantiresearch.com
Other derivatization reagents can also be used for BCFAs, including silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates such as propyl chloroformate (PCF), which can be advantageous in certain applications due to their reaction conditions. nih.govbevital.nounipi.it
Quantitative Analysis and Method Validation
Quantitative analysis using GC-MS relies on the principle that the peak area of the analyte is proportional to its concentration. For accurate quantification, especially in complex biological samples, an internal standard is crucial. nih.gov A stable isotope-labeled version of the analyte or a fatty acid with a different chain length that is not naturally present in the sample (e.g., heptadecanoic acid) is often added at a known concentration at the beginning of sample preparation. lcms.cz
Method validation is essential to ensure that the analytical procedure is accurate, reliable, and reproducible. environics.com Key validation parameters for a quantitative GC-MS method for this compound would include:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net | No interfering peaks at the retention time of the analyte. researchgate.net |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in a given range. jppres.com | Correlation coefficient (R²) ≥ 0.99. lcms.czrjstonline.com |
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. environics.com | Recovery typically within 80-120%. bevital.noresearchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day). environics.com | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically < 15%. bevital.nounc.edu |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jppres.com | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jppres.comresearchgate.net | Typically determined as a signal-to-noise ratio of 10:1. |
The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in GC-MS can significantly enhance sensitivity and selectivity for trace-level quantification. nih.govshimadzu.com
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) or GC, provides highly accurate mass measurements, typically to within 5 ppm. mdpi.com This precision is a powerful tool for the structural elucidation of compounds like this compound.
The key advantage of HRMS is its ability to determine the elemental formula of a molecule and its fragments from their exact masses. For this compound (C₁₃H₂₆O₂), the theoretical exact mass is different from that of other isomeric or isobaric compounds, allowing for unambiguous identification.
Furthermore, fragmentation patterns obtained via HRMS/MS (tandem mass spectrometry) are critical for pinpointing the location of structural features like the methyl branch. rsc.org While standard electron ionization (EI) in GC-MS produces characteristic fragments, specialized fragmentation techniques can provide more detailed structural information. rsc.org For branched-chain fatty acids, specific cleavages around the branch point can produce fragment ions that are diagnostic for the position of the methyl group, confirming the structure as this compound rather than other isomers like 10-methyldodecanoic or 11-methyldodecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution. aocs.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. numberanalytics.com
¹H and ¹³C NMR for Chemical Structure Confirmation
One-dimensional ¹H (proton) and ¹³C NMR spectra provide fundamental information for confirming the structure of this compound. Each unique proton and carbon atom in the molecule gives rise to a distinct signal in the NMR spectrum, and its chemical shift (position in the spectrum) is indicative of its electronic environment. oregonstate.edu
Based on data from similar branched-chain fatty acids, the expected chemical shifts for this compound are as follows. aocs.orgbeilstein-journals.org
| Atom Position(s) | Environment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 179 - 181 |
| C2 | Methylene (B1212753) (α to COOH) | 2.35 (t) | 33 - 35 |
| C3 | Methylene (β to COOH) | 1.63 (quint) | 24 - 26 |
| C4-C7 | Methylene Chain (-(CH₂)₄-) | 1.25 - 1.35 (m) | 29 - 30 |
| C8 | Methylene (adjacent to branch) | ~1.2 (m) | ~36 |
| C9 | Methine (-CH-) | ~1.5 (m) | 33 - 35 |
| C10-C11 | Methylene (-(CH₂)₂-) | ~1.15 (m) | ~27, ~39 |
| C12 | Terminal Methyl (-CH₃) | 0.88 (t) | 14 |
| C9-CH₃ | Branch Methyl (-CH₃) | 0.86 (d) | 19 - 20 |
Key features for confirmation include:
¹H NMR: A characteristic triplet at ~2.35 ppm for the protons on C2, a doublet for the methyl group at the branch point (C9-CH₃), and a triplet for the terminal methyl group (C12). aocs.org
¹³C NMR: The carbonyl carbon signal downfield at ~180 ppm, and distinct signals for the methine carbon (C9) and the branch methyl carbon, which are different from the repeating methylene signals of the main chain. acs.org
Advanced 2D NMR Techniques for Stereochemical Assignment
While 1D NMR can confirm the constitution of this compound, two-dimensional (2D) NMR techniques are required to unambiguously assign all signals and investigate its stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). libretexts.org A COSY spectrum would show correlations between H2/H3, H3/H4, and so on, allowing for the entire proton spin system of the aliphatic chain to be traced from one end to the other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. libretexts.orgmagritek.com It is invaluable for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, the proton doublet at ~0.86 ppm would show a cross-peak to the carbon signal at ~19-20 ppm, confirming their assignment as the C9-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. ipb.pt This is particularly useful for identifying the location of the methyl branch. The protons of the C9-methyl group would show correlations to C8, C9, and C10, definitively placing the branch at the C9 position.
Stereochemical Assignment: this compound possesses a chiral center at C9 and can therefore exist as two enantiomers, (R)-9-methyldodecanoic acid and (S)-9-methyldodecanoic acid. Standard NMR techniques cannot distinguish between enantiomers. To determine the absolute configuration, advanced methods are required, such as:
Derivatization with a Chiral Agent: The fatty acid can be reacted with a chiral derivatizing agent (e.g., a chiral alcohol) to form diastereomers. acs.org Diastereomers have different physical properties and will produce separate, distinguishable signals in NMR spectra, allowing for their relative quantification and, by knowing the stereochemistry of the agent, assignment of the original enantiomer. acs.org
Nuclear Overhauser Effect (NOESY) on Diastereomeric Derivatives: NOESY experiments detect protons that are close in space. ipb.pt By analyzing the spatial correlations in a diastereomeric derivative, the relative stereochemistry can be determined, which in turn reveals the absolute configuration of the chiral center.
Bioassay-Guided Fractionation for Activity-Linked Compound Identification
Bioassay-guided fractionation is a powerful strategy used to isolate and identify biologically active compounds from complex mixtures, such as natural product extracts. nih.govmdpi.com This approach systematically combines chromatographic separation with biological testing. The process begins with the initial screening of a crude extract for a specific biological activity. e-nps.or.kr If the extract shows promising activity, it is then subjected to a series of chromatographic separation steps. mdpi.com
After each separation step, the resulting fractions are tested for their biological activity. The most active fractions are then selected for further separation and purification. This iterative process of separation and bioassay continues until a pure, active compound, such as this compound, is isolated. mdpi.com This method has been successfully used to identify novel bioactive molecules from various natural sources. nih.govrockefeller.edu For instance, this technique led to the identification of 12-methyltetradecanoic acid as a metabolite that interacts with G-protein-coupled receptors. rockefeller.edubiorxiv.org
The choice of chromatographic techniques in bioassay-guided fractionation depends on the properties of the target compound and the complexity of the mixture. HPLC is often used in the later stages of purification due to its high resolving power. mdpi.com The identified active compound can then be structurally elucidated using spectroscopic techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Derivatives and Analogues of 9 Methyldodecanoic Acid in Academic Research
Structural Modifications and Their Research Implications
The introduction of hydroxyl groups at various positions along the carbon chain of methyl-branched fatty acids, including those related to 9-methyldodecanoic acid, has been a significant area of research. These hydroxy-substituted derivatives are often found in nature and exhibit interesting biological properties.
For instance, 2-hydroxy-9-methyldecanoic acid and 3-hydroxy-9-methyldecanoic acid have been identified as components of the cellular fatty acids of Pseudomonas maltophilia. asm.org Their presence is a distinguishing feature of this bacterium's lipid profile. asm.org Research has shown that these hydroxy fatty acids are tightly bound to other cellular components. asm.org
In the context of more complex molecules, 3-hydroxy-9-methyldecanoic acid has been found as a structural component of certain kahalalides, which are lipopeptides with notable biological activities. mdpi.com Similarly, (S)-2-hydroxy-9-methyldecanoic acid is incorporated into other kahalalide variants. mdpi.com The stereochemistry of these hydroxy fatty acids is often crucial for the biological function of the parent lipopeptide. acs.org
The table below summarizes key hydroxy-substituted derivatives related to this compound and their research context.
| Derivative Name | Research Context | Source Organism/Molecule |
| 2-hydroxy-9-methyldecanoic acid | Cellular lipid composition | Pseudomonas maltophilia asm.org |
| 3-hydroxy-9-methyldecanoic acid | Cellular lipid composition, Lipopeptide structure | Pseudomonas maltophilia, Kahalalides E, H, J, K, Y asm.orgmdpi.com |
| (S)-2-hydroxy-9-methyldecanoic acid | Lipopeptide structure | Kahalalides mdpi.com |
| D-3-hydroxy-9-methyl-decanoic acid | Lipopolysaccharide structure | Xanthomonas sinensis nih.gov |
Beyond hydroxylation, the incorporation of other functional groups, such as sulfur, into fatty acid structures has been explored for its potential pharmacological properties. While specific research on sulfur-containing derivatives of this compound is not extensively documented, the broader class of sulfur-substituted fatty acid analogues is actively synthesized and studied. gerli.com These analogues, often referred to as thia fatty acids, have demonstrated properties such as antiatherosclerotic and antioxidant effects. gerli.com
Two examples of sulfur-containing fatty acids that have been studied are (E)-3-(methylsulfinyl)-acrylic acid and (E)-3-(methylthio)-acrylic acid, which are found in pterulamides. mdpi.com Although not direct derivatives of this compound, their study provides a basis for understanding the potential impact of sulfur incorporation into fatty acid structures.
Hydroxy-Substituted Derivatives (e.g., 2-hydroxy- and 3-hydroxy-methyl-branched fatty acids)
Structure-Activity Relationship Studies in in vitro Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound and its analogues, influences its biological activity. For branched-chain fatty acids (BCFAs), SAR studies have been conducted to optimize their potential therapeutic effects, such as anticancer activity. nih.gov
Key findings from SAR studies on BCFAs indicate that modifications to the branching group and the introduction of unsaturation can significantly impact their potency. nih.gov For example, it has been observed that larger branching groups can adversely affect anticancer activity, while the incorporation of a cis double bond can enhance it. nih.gov While these studies may not have focused specifically on this compound, the principles are applicable to understanding how its derivatives might behave in biological systems.
The general approach in these studies involves synthesizing a series of analogues with systematic structural variations and evaluating their activity in in vitro assays, such as against human cancer cell lines. nih.gov This allows researchers to build a model of the structural features that are essential for a desired biological effect.
Biosynthetic Intermediates and Related Metabolites in Biological Pathways
The study of biosynthetic pathways provides insights into the natural production of this compound and related compounds. In some organisms, methyl-branched fatty acids are synthesized through specific enzymatic pathways. For example, in the nematode Caenorhabditis elegans, the fatty acid synthase FASN-1 is responsible for producing 11-methyldodecanoic acid, which is then further modified. tum.de
The identification of biosynthetic intermediates is key to understanding these pathways. In the bacterium Xanthomonas sinensis, various methyl-branched fatty acids and their hydroxy derivatives, such as 9-methyl-decanoic acid and D-3-hydroxy-9-methyl-decanoic acid, are components of its lipopolysaccharide. nih.gov These compounds are linked to glucosamine (B1671600) residues within the lipid A component, indicating their role as integral structural parts of the bacterial outer membrane. nih.gov
Research into the biosynthesis of complex marine natural products has also shed light on the origins of branched fatty acids. The study of demospongic acids, for instance, involves understanding how internally branched structures are synthesized by marine sponges. acs.org
Emerging Research Areas and Future Directions
Elucidation of Undiscovered Biosynthetic and Regulatory Pathways
While the fundamental pathway for the de novo synthesis of BCFAs in bacteria is known, significant gaps remain in understanding its full diversity and regulation. The biosynthesis of BCFAs like 9-methyldodecanoic acid typically begins with branched-chain coenzyme A (CoA) primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. plos.org These primers, like isovaleryl-CoA (from leucine), substitute for acetyl-CoA in conventional fatty acid synthesis, leading to the formation of iso-branched fatty acids. plos.orgcdnsciencepub.com The elongation of these primers is then carried out by a fatty acid synthetase (FAS) complex. plos.org
Emerging research is focused on several key areas:
Novel Starter and Elongation Mechanisms: Studies have revealed variations on this central theme. For instance, the biosynthesis of the natural products cystomanamides in Cystobacter fuscus utilizes 9-methyldecanoic acid as an iso-fatty acid starter unit, which is activated by a CoA ligase domain and incorporated into a Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) hybrid assembly line. acs.orgfigshare.com Stable isotope tracing experiments have confirmed that d₁₀-leucine is converted to a d₉-iso-C5 primer and subsequently elongated in two-carbon increments to form d₉-9-methyldecanoic acid (d₉-i11:0). nih.gov However, the full range of enzymes and alternative pathways, especially in eukaryotes and diverse bacterial phyla, remains to be explored. nih.gov
Regulatory Network Integration: The synthesis of BCFAs is intricately linked with central metabolism, particularly amino acid biosynthesis. frontiersin.org In Caenorhabditis elegans, the transcription factor SBP-1 regulates the expression of genes like pod-2 and fasn-1, which are key to producing 11-methyldodecanoic acid, a precursor for sphingolipids. rupress.org Future research aims to uncover the complex regulatory networks that control the flux of precursors between amino acid and fatty acid synthesis and how these networks respond to environmental cues. nih.govfrontiersin.org The discovery of how organisms control the relative abundance of specific BCFAs by modulating the availability of different precursors is a key area of investigation. cdnsciencepub.com
Enzymatic Specificity: A critical determinant of BCFAs production is the substrate specificity of the enzymes involved, particularly the initial condensing enzyme, β-ketoacyl-acyl carrier protein synthase III (FabH). researchgate.net Studies on Bacillus subtilis have shown that its FabH homologs can utilize branched-chain acyl-CoA primers, unlike the E. coli enzyme, which is a key reason for the abundance of BCFAs in Bacillus. researchgate.net Characterizing the diversity and specificity of these enzymes in various organisms is crucial for a complete understanding of BCFAs biosynthesis.
Table 1: Key Components in the Biosynthesis of this compound and Related BCFAs
| Component | Role | Organism/System Studied | Citations |
| Leucine | Amino acid precursor | General BCFAs synthesis, Lycopersicon pennellii | plos.orgnih.gov |
| Isovaleryl-CoA | Branched-chain primer derived from leucine | General BCFAs synthesis | cdnsciencepub.com |
| FabH | β-ketoacyl-acyl carrier protein synthase III (initiating enzyme) | Bacillus subtilis, E. coli | researchgate.net |
| PKS/NRPS Hybrid System | Assembly line for complex natural products | Cystobacter fuscus | acs.orgfigshare.com |
| SBP-1 | Transcription factor regulating lipid synthesis genes | Caenorhabditis elegans | rupress.org |
Investigation of Ecological Roles and Interspecies Interactions in Complex Microbiomes
BCFAs are integral components of cell membranes in many bacterial species, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors like temperature and pH changes. nih.govfrontiersin.org The ratio of iso- to anteiso-branched fatty acids, for example, can be altered by bacteria to adapt to colder conditions. frontiersin.org Beyond this structural role, emerging evidence points to more specific functions in mediating ecological interactions.
Chemical Signaling: Fatty acids and their derivatives are increasingly recognized as signaling molecules in complex microbial communities. nih.govtdx.cat Research in Xanthomonas campestris has linked the BCFAs synthesis pathway directly to the production of the Diffusible Signal Factor (DSF) family of quorum-sensing signals. frontiersin.org Disruption of BCFAs synthesis in this bacterium led to a reduction in DSF signals, which in turn affected its pathogenicity. frontiersin.org This suggests that this compound or its derivatives could function as or be precursors to signaling molecules that mediate interspecies communication. nih.govethz.ch
Microbial Biomarkers: The distinct fatty acid profiles of different microbial groups, with BCFAs being characteristic of many bacteria, allow them to be used as fatty acid trophic markers. mdpi.com The presence and relative abundance of specific BCFAs like this compound and its hydroxylated forms, which have been identified in bacteria such as Pseudomonas maltophilia (now Stenotrophomonas maltophilia), can provide insights into the structure and function of microbial communities in various environments. mdpi.comuvigo.esasm.org
Modulation of Motility and Biofilm Formation: Interspecies interactions, often mediated by secreted small molecules, can dramatically alter bacterial behavior. elifesciences.org DSF-like molecules have been implicated in the regulation of bacterial motility and biofilm formation. tdx.cat As BCFAs are precursors to these signals, future research will likely investigate how the production of this compound and related compounds by one species can influence the behavior of other microbes within a shared habitat, or "microbiome". elifesciences.orgresearchgate.net
Potential Applications in Industrial Biotechnology and Green Chemistry (e.g., as precursors for specialized chemicals)
The unique physical properties of BCFAs, such as their lower melting points and higher oxidative stability compared to their straight-chain counterparts, make them attractive targets for industrial applications. acs.org Research is actively exploring the use of these molecules as sustainable, bio-based chemicals.
Biofuels and Lubricants: BCFAs are being investigated as precursors for advanced biofuels. doi.org Their branched structure can lead to fuels with higher octane (B31449) numbers. acs.org Additionally, fatty acid-derived lubricants are noted for their lower toxicity and enhanced biodegradability compared to petroleum-based products, presenting a green alternative for various industrial applications. google.com
Precursors for High-Value Chemicals: this compound serves as a direct building block for complex, bioactive natural products. As seen in the biosynthesis of cystomanamides, it acts as a starter unit for a PKS/NRPS pathway, leading to the formation of novel lipopeptides. acs.orgfigshare.com This demonstrates its potential as a precursor for the biotechnological production of pharmaceuticals or other specialized chemicals. Furthermore, engineering the BCFAs pathway in organisms like Bacillus subtilis has been shown to enhance the production of surfactin, a powerful biosurfactant with applications in bioremediation and the petroleum industry. researchgate.net
Green Chemistry Catalysis: A novel area of research involves using fatty acids themselves as catalysts. Recent studies have demonstrated that medium-chain fatty acids can act as Brønsted acid catalysts in "on-water" chemical reactions, an environmentally benign approach to organic synthesis. rsc.org This opens the possibility of using this compound or similar BCFAs in green chemistry applications, potentially leveraging their unique solubility and structural properties. rsc.org The microbial production of branched medium-chain fatty acids via chain elongation fermentation is also being developed to broaden the spectrum of bio-based chemicals available from organic residues. acs.org
Development of Novel and High-Throughput Analytical Techniques
Accurate identification and quantification of this compound within complex biological matrices are critical for advancing research in all of the aforementioned areas. However, analyzing BCFAs presents challenges, particularly in differentiating them from their numerous structural isomers. rsc.orgsciex.com
The most common method for fatty acid analysis is gas chromatography (GC), typically coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID). rsc.orgmdpi.com This often requires a chemical derivatization step to convert the fatty acids into more volatile forms, such as fatty acid methyl esters (FAMEs). mdpi.com While powerful, traditional GC methods can struggle with the co-elution of complex isomers. rsc.org
To address these challenges, research is focused on developing more sophisticated and efficient analytical techniques.
Advanced Separation and Detection: High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-MS) offers an alternative that can separate positional isomers. nih.gov Novel GC column technologies, such as long ionic liquid columns, and pre-fractionation techniques using silver-ion cartridges are also being employed to improve isomer separation. rsc.orgnih.gov
High-Throughput Methods: To accommodate the large sample sizes of modern ecological or clinical studies, high-throughput methods are essential. plos.org Techniques that combine simplified sample preparation, such as direct in-situ transesterification, with rapid GC or LC-MS analysis are being developed and validated. nih.govplos.org These methods reduce sample handling time and cost while maintaining analytical robustness. plos.org
Novel Fragmentation Techniques: A significant leap in structural analysis comes from new mass spectrometry technologies. Electron Activated Dissociation (EAD), for example, can cleave carbon-carbon bonds within the fatty acid chain, allowing for the precise localization of methyl branches and double bonds on a chromatographic timescale, a feat not possible with conventional fragmentation methods. sciex.com
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Challenges/Limitations | Citations |
| GC-MS/FID | Separation of volatile FAMEs by gas chromatography, followed by mass spectrometry or flame ionization detection. | High resolution for many FAMEs; well-established methods. | Requires derivatization; can have difficulty separating positional and geometric isomers. | rsc.orgmdpi.comnih.gov |
| LC-MS | Separation by liquid chromatography followed by mass spectrometry. | Can separate positional isomers; suitable for non-volatile compounds without derivatization. | May have lower chromatographic resolution than GC for some fatty acids. | sciex.comnih.gov |
| High-Throughput LC-MS | Automated LC-MS with simplified sample preparation. | Fast analysis for large sample sets; quantitative. | Requires specialized instrumentation and validated protocols. | nih.govplos.org |
| EAD-MS | Mass spectrometry with Electron Activated Dissociation fragmentation. | Precisely locates branch points and double bonds without standards. | Requires new, specialized instrumentation (e.g., ZenoTOF 7600). | sciex.com |
Computational Modeling and Simulation of this compound Interactions and Dynamics
Computational methods are becoming indispensable tools for exploring the behavior of fatty acids at a molecular level, providing insights that are difficult to obtain through experimental means alone.
Membrane Dynamics: All-atom molecular dynamics (MD) simulations are extensively used to study how BCFAs affect the properties of lipid bilayers. mdpi.comacs.org These simulations can model biomimetic membranes containing BCFAs and reveal how these lipids modulate membrane fluidity, thickness, viscosity, and permeability. acs.orgresearchgate.net For example, simulations have quantitatively supported the hypothesis that BCFAs increase membrane fluidity and have provided estimates for physical properties like line tension in putative bacterial lipid rafts. acs.org
Molecular Interactions and Reactivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to model the reactivity of fatty acids and predict reaction pathways. nsps.org.ng For studying interactions with larger biomolecules, molecular docking and MD simulations can predict how fatty acids bind to receptors or enzyme active sites. nih.gov Such studies have been used to assess the stability of receptor-ligand complexes involving branched-chain fatty acids and to analyze their binding modes. nih.gov
Thermodynamic Modeling: Thermodynamic models, such as the Wilson model, are applied to predict the solid-liquid phase equilibrium of fatty acid mixtures. ijcce.ac.ir This is particularly relevant for industrial applications where the melting and crystallization properties of fatty acid blends are important. ijcce.ac.ir
These computational approaches allow researchers to build and test hypotheses about the function of this compound, from its role in structuring cell membranes to its potential as a ligand for proteins, guiding future experimental work. mdpi.comnih.gov
Q & A
Q. What are the validated analytical methods for detecting and quantifying 9-Methyldodecanoic acid in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is widely used for quantification due to its sensitivity and specificity. However, matrix effects in lipid-rich samples may require solid-phase extraction (SPE) or liquid-liquid partitioning for purification. Researchers should validate recovery rates using internal standards (e.g., deuterated analogs) and account for ionization suppression in electrospray ionization (ESI)-based LC-MS workflows .
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
A two-step Grignard reaction starting from nonanoic acid derivatives is common, but side reactions (e.g., β-hydride elimination) must be minimized. Use anhydrous conditions and low temperatures (0–5°C) during alkylation. Post-synthesis purification via fractional distillation or preparative HPLC is critical, with purity assessed via nuclear magnetic resonance (NMR) for structural confirmation and thin-layer chromatography (TLC) for homogeneity checks .
Q. What experimental controls are essential for studying the metabolic pathways of this compound in vitro?
Include negative controls (e.g., enzyme inhibitors like tetrahydrolipstatin for lipase studies) and isotopic tracer experiments (e.g., ¹³C-labeled substrates) to track β-oxidation intermediates. Cell-based assays should use scrambled siRNA or knockout cell lines to validate specificity in gene expression studies .
Advanced Research Questions
Q. How do contradictory findings about the environmental persistence of this compound arise, and how can they be resolved?
Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) often stem from variations in microbial consortia or pH-dependent hydrolysis rates. Researchers should conduct parallel microcosm studies under controlled conditions (e.g., OECD 307 guidelines) and employ metagenomic profiling to identify degradative taxa. Statistical models (e.g., mixed-effects regression) can account for clustered data from nested experimental designs .
Q. What methodological challenges arise when investigating the stereochemical stability of this compound under physiological conditions?
Racemization at the methyl-branched carbon can occur during prolonged incubation in buffered solutions. Use chiral columns (e.g., β-cyclodextrin phases) in HPLC to monitor enantiomeric ratios. Time-resolved circular dichroism (CD) spectroscopy is recommended for real-time stability assessments, with temperature and ionic strength carefully controlled .
Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound in mammalian cell lines?
Employ a factorial design with log-scale concentrations (e.g., 1–100 µM) and multiple endpoints (e.g., mitochondrial membrane potential, ROS generation). Normalize data to cell viability assays (MTT/XTT) and include positive controls (e.g., staurosporine for apoptosis). For reproducibility, adhere to MIAME guidelines for microarray-based transcriptomic analyses .
Q. What statistical approaches are appropriate for resolving batch effects in high-throughput screening (HTS) data for this compound?
Apply ComBat or surrogate variable analysis (SVA) to adjust for technical variability. Pairwise comparisons should use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Replicate experiments across independent batches to validate hit consistency .
Data Handling and Reporting
Q. How can researchers address missing data in longitudinal studies of this compound exposure?
Q. What are the best practices for curating and sharing spectral data (NMR, MS) of this compound?
Deposit raw data in repositories like MetaboLights or GNPS, adhering to FAIR principles. Annotate peaks using reference libraries (e.g., HMDB, MassBank) and report acquisition parameters (e.g., collision energy, resolution) to enable cross-lab reproducibility .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?
Use fume hoods with HEPA filtration and wear NIOSH-certified respirators. Conduct hazard assessments per Globally Harmonized System (GHS) guidelines, including acute toxicity testing (OECD 423) and environmental risk assessments for disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
